methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride
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Overview
Description
Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfanylphenyl moiety, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride typically involves the following steps:
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Formation of the Trifluoromethylsulfanylphenyl Intermediate
Starting Materials: 4-bromothiophenol and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Procedure: The trifluoromethyl group is introduced to the thiophenol via a palladium-catalyzed coupling reaction, forming 4-(trifluoromethylsulfanyl)phenyl bromide.
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Aminomethylation
Starting Materials: 4-(trifluoromethylsulfanyl)phenyl bromide and methylamine.
Reaction Conditions: The reaction is conducted in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide.
Procedure: The bromide is substituted by the methylamine group, yielding methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine.
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Formation of Hydrochloride Salt
Starting Materials: Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine and hydrochloric acid.
Reaction Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the hydrochloride salt.
Procedure: The resulting solution is evaporated to obtain the solid hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically conducted in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are carried out in inert solvents like tetrahydrofuran or ether.
Products: Reduction can convert the trifluoromethylsulfanyl group to a thiol or a sulfide.
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Substitution
Reagents: Nucleophiles such as amines or alkoxides.
Conditions: Reactions are performed in polar solvents under basic or acidic conditions.
Products: Substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Solvents: Ethanol, methanol, tetrahydrofuran, ether.
Scientific Research Applications
Chemistry
In organic synthesis, methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and sulfanyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the biochemical pathways involving these functional groups.
Medicine
Pharmaceutical research explores the potential of this compound as a drug candidate or a pharmacophore. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism by which methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfanyl group can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the sulfanyl group.
4-(Trifluoromethyl)phenylmethanamine: Another related compound with a similar core structure.
4-(Trifluoromethyl)thiophenol: Contains the trifluoromethyl and sulfanyl groups but lacks the amine functionality.
Uniqueness
Methyl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride is unique due to the combination of trifluoromethyl, sulfanyl, and methylamine groups in a single molecule. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
2703774-24-5 |
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Molecular Formula |
C9H11ClF3NS |
Molecular Weight |
257.70 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
InChI Key |
XHPKOJOOTVVZEV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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